molecular formula C10H16ClNO B1473683 1-(3-Methoxyphenyl)propan-1-amine hydrochloride CAS No. 1864074-52-1

1-(3-Methoxyphenyl)propan-1-amine hydrochloride

Cat. No.: B1473683
CAS No.: 1864074-52-1
M. Wt: 201.69 g/mol
InChI Key: MRMOMOWBZZIRBU-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)propan-1-amine hydrochloride is an organic compound with the molecular formula C10H16ClNO and an average molecular mass of 201.69 g/mol . This chiral amine belongs to the class of amphetamines and derivatives, specifically featuring a phenethylamine structure with a methoxy substituent at the meta position of the phenyl ring . Researchers should note that the compound's stereochemistry is significant; the (S)-enantiomer is documented under CAS RN 623143-35-1 and PubChem CID 53484778 . This compound is the hydrochloride salt of the amine, which typically offers enhanced stability and solubility for experimental handling. The primary research interest in this molecule and its analogs relates to their activity on adrenergic receptors. For instance, the closely related compound methoxyphenamine (which is an N-methyl derivative) is identified in scientific databases as a beta-2 adrenergic receptor (ADRB2) regulator . This mechanism of action has historically been investigated for symptomatic relief in conditions like asthma and cough within combination therapies . Consequently, this compound serves as a valuable building block or reference standard in medicinal chemistry and pharmacological research for studying the structure-activity relationships of sympathomimetic amines. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes, or for human consumption.

Properties

IUPAC Name

1-(3-methoxyphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-3-10(11)8-5-4-6-9(7-8)12-2;/h4-7,10H,3,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMOMOWBZZIRBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Methoxyphenyl)propan-1-amine hydrochloride is a chemical compound with significant potential in various biological applications. With the molecular formula C₁₀H₁₆ClNO and a molecular weight of 201.69 g/mol, this compound features a propan-1-amine backbone substituted with a 3-methoxyphenyl group. The presence of a chiral center allows for the existence of two enantiomers, which may exhibit different biological activities. This article reviews the biological activity of this compound, focusing on its interaction with neurotransmitter systems and potential therapeutic applications.

Chemical Structure and Properties

The structural characteristics of this compound are crucial for its biological activity. The compound's aromatic ring and amine group suggest interactions with various biological targets, particularly in the central nervous system (CNS).

Table 1: Structural Properties

PropertyValue
Molecular FormulaC₁₀H₁₆ClNO
Molecular Weight201.69 g/mol
Chiral CentersYes (two enantiomers)
SolubilitySoluble in water

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily through its modulation of neurotransmitter systems.

Potential Applications

This compound could be explored for the following applications:

  • Mood Disorders : By modulating serotonin and dopamine pathways, it may serve as a candidate for antidepressant therapies.
  • Neurodegenerative Diseases : Its effects on neurotransmitter systems may have implications for conditions like Parkinson's or Alzheimer's disease.

Case Studies and Research Findings

While direct studies on this compound are sparse, related compounds provide insights into its potential efficacy.

Related Compounds

Research on compounds structurally similar to this compound has demonstrated various biological effects:

  • Antiproliferative Activity : Compounds with similar structures have shown significant antiproliferative effects in cancer cell lines, indicating potential utility in oncology .

Table 2: Antiproliferative Activity of Related Compounds

Compound NameIC50 (nM)Target Cell Line
(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine23–33MDA-MB-231 (Breast Cancer)
(R)-6-Methoxy-2,3-dihydro-1H-inden-1-amineNot AvailableVarious Cancer Lines

Comparison with Similar Compounds

Table 1: Substituent Variations in Phenylpropylamine Derivatives

Compound Name Substituent(s) Molecular Formula CAS Number Key Applications/Notes
1-(3-Methoxyphenyl)propan-1-amine HCl 3-OCH₃ C₁₀H₁₆ClNO 2103395-83-9 Intermediate for analgesics (e.g., tapentadol)
(1R)-1-(3,4-Dichlorophenyl)propan-1-amine HCl 3-Cl, 4-Cl C₉H₁₂Cl₃N 1565819-70-6 Potential agrochemical applications
1-(3-Chlorophenyl)propan-1-amine HCl 3-Cl C₉H₁₃Cl₂N Intermediate for dual-acting FFAR1/FFAR4 modulators
(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine HCl 3-OCH₃, 5-OCH₃ C₁₁H₁₈ClNO₂ 1304771-27-4 Higher steric hindrance; reduced receptor affinity vs. mono-methoxy analogs
3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one HCl 4-OCH₃, ketone group C₁₂H₁₇ClNO₂ Ketone derivative; used in organic synthesis

Key Observations :

  • Substituent Position : The 3-methoxy group in the parent compound optimizes binding to opioid receptors, whereas 3-chloro analogs (e.g., CAS 1565819-70-6) exhibit stronger electron-withdrawing effects, altering pharmacokinetic profiles .
  • Steric Effects : Dimethoxy derivatives (e.g., 3,5-dimethoxy) show reduced bioavailability due to increased molecular bulk .

Key Findings :

  • Synthetic Efficiency : The Mannich reaction (52% yield) for the parent compound is more efficient than thiourea coupling (60% yield) for chlorophenyl derivatives .
  • Target Selectivity : Methoxy-substituted amines exhibit stronger central nervous system (CNS) activity, while chloro derivatives are explored for peripheral targets (e.g., FFAR1/FFAR4) .

Physicochemical Properties

Table 3: Physicochemical Comparison

Compound logP Water Solubility (mg/mL) TPSA (Ų) BBB Permeability
1-(3-Methoxyphenyl)propan-1-amine HCl 1.92 12.5 35.8 High
(1R)-1-(3,4-Dichlorophenyl)propan-1-amine HCl 2.78 3.2 26.0 Moderate
1-(3-Chlorophenyl)propan-1-amine HCl 2.15 8.4 26.0 Moderate

Analysis :

  • Lipophilicity : Chloro substituents increase logP (e.g., 2.78 for dichloro vs. 1.92 for methoxy), reducing water solubility but enhancing membrane permeability .
  • BBB Penetration : The methoxy group’s polar nature improves CNS uptake compared to chloro analogs .

Preparation Methods

Reductive Amination Approach

  • Starting Material : 3-Methoxybenzaldehyde.
  • Reaction : The aldehyde undergoes reductive amination with ammonia or primary amines in the presence of reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride.
  • Outcome : Formation of 1-(3-Methoxyphenyl)propan-1-amine.
  • Salt Formation : The free amine is reacted with hydrochloric acid to yield the hydrochloride salt.

This method is widely used due to its straightforwardness and relatively mild reaction conditions.

Mannich Reaction and Grignard Reactions (Advanced Synthetic Routes)

  • According to patent literature related to tapentadol synthesis, a structurally related compound, 1-(3-Methoxyphenyl)propan-1-amine derivatives can be prepared via a Mannich reaction involving 1-(3-methoxyphenyl)propan-1-one, dimethylamine hydrochloride, and paraformaldehyde to form intermediates such as 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one hydrochloride.

  • Subsequently, Grignard reactions using 3-bromo anisole and other intermediates under controlled temperature (20–70°C) in solvents like tetrahydrofuran (THF) allow the formation of chiral intermediates that can be converted to the target amine hydrochloride salts.

  • The hydroxyl group in intermediates is often activated by conversion to mesylates or tosylates, facilitating reductive deoxygenation to yield the desired amine.

  • Catalysts such as palladium on carbon (Pd/C) are employed in reductive steps, with solvents including THF, cyclohexane, or alcohols to optimize reaction efficiency.

  • The final compound is isolated as a hydrochloride salt through acid-base workup and crystallization.

Preparation of Stock Solutions and Formulations

For research and in vivo applications, preparation of stock solutions of (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride is standardized as follows:

Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution Volume (mL) 4.9581 24.7905 49.581
5 mM Solution Volume (mL) 0.9916 4.9581 9.9162
10 mM Solution Volume (mL) 0.4958 2.4791 4.9581
  • Stock solutions are typically prepared in DMSO and further diluted with co-solvents such as PEG300, Tween 80, corn oil, or water to achieve clear in vivo formulations.
  • The order of solvent addition and ensuring solution clarity at each step is critical for reproducibility and solubility.

Comparative Analysis of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations
Reductive Amination 3-Methoxybenzaldehyde, NaBH(OAc)3 Mild conditions, straightforward May require purification steps
Mannich Reaction + Grignard 1-(3-methoxyphenyl)propan-1-one, dimethylamine hydrochloride, paraformaldehyde, Mg, Pd/C catalyst Allows stereoselective synthesis, scalable Multi-step, requires careful control of stereochemistry
Salt Formation HCl treatment Enhances stability and solubility Requires precise pH control

Research Findings and Optimization Notes

  • The Grignard reaction step is temperature-sensitive, with optimal yields at 20–35°C for reagent formation and 50–70°C for subsequent reaction steps.
  • Use of tetrahydrofuran as solvent is preferred due to its ability to stabilize Grignard reagents and facilitate reaction kinetics.
  • Reductive deoxygenation using Pd/C catalyst in mixed solvents improves yield and purity of the final amine hydrochloride salt.
  • For in vivo formulations, careful solvent selection and stepwise mixing ensure clear, stable solutions suitable for biological studies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Methoxyphenyl)propan-1-amine hydrochloride, and how can intermediates be optimized?

  • Methodology : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 3-methoxypropiophenone with ammonium acetate under catalytic hydrogenation (e.g., Pd/C or Raney Ni) yields the amine, followed by HCl salt formation. Optimize intermediates by adjusting reaction temperature (e.g., 50–80°C) and solvent polarity (e.g., ethanol/water mixtures) to enhance yield .
  • Characterization : Confirm intermediates via TLC and NMR (¹H/¹³C) to verify substitution patterns and salt formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC/LC-MS : Use C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) to assess purity (>95%) and detect impurities (e.g., residual solvents or byproducts) .
  • NMR Spectroscopy : Analyze ¹H NMR (DMSO-d6) for methoxy proton resonance at δ 3.7–3.9 ppm and amine protons at δ 7.2–8.1 ppm (aromatic) .
    • Thermal Analysis : DSC/TGA can identify decomposition points (>200°C) and hydrate formation .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Pharmacological Studies : Acts as a precursor for serotonin/dopamine receptor ligands due to its methoxyphenyl moiety. Used in structure-activity relationship (SAR) studies to modify amine side chains for CNS drug development .
  • Enzyme Inhibition : Screened against monoamine oxidases (MAOs) using fluorometric assays to evaluate inhibitory potency (IC50 values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields during scale-up synthesis?

  • Root Cause Analysis :

  • Reagent Stoichiometry : Ensure exact molar ratios (e.g., 1:1.2 ketone:amine) to avoid side reactions.
  • Catalyst Deactivation : Replace Pd/C batches if hydrogenation efficiency drops below 80% .
    • Process Optimization : Implement flow chemistry (e.g., microreactors) for consistent mixing and temperature control, improving reproducibility .

Q. What advanced strategies mitigate degradation during long-term storage?

  • Stability Studies :

  • Forced Degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) to identify degradation pathways (e.g., hydrolysis of the methoxy group) .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) or store under inert gas (N2) in amber glass vials .

Q. How can impurity profiles be controlled to meet regulatory standards for preclinical studies?

  • Impurity Sourcing : Identify process-related impurities (e.g., 3-methoxyphenylpropanone) via LC-HRMS and synthesize reference standards for quantification .
  • Chromatographic Resolution : Use gradient HPLC (e.g., 5–95% acetonitrile over 30 minutes) with charged aerosol detection (CAD) to quantify impurities at 0.1% threshold .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • In Silico Modeling :

  • ADME Prediction : Use SwissADME or ADMETLab to estimate logP (~2.5), blood-brain barrier permeability (BBB+), and CYP450 inhibition risks .
  • Docking Studies : Perform molecular docking (AutoDock Vina) against serotonin receptors (5-HT2A) to prioritize derivatives for synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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